3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide 3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797984-20-3
VCID: VC4935945
InChI: InChI=1S/C16H16N2O3S2/c1-11-16(12(2)21-18-11)23(19,20)17-9-13-5-3-4-6-15(13)14-7-8-22-10-14/h3-8,10,17H,9H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Molecular Formula: C16H16N2O3S2
Molecular Weight: 348.44

3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide

CAS No.: 1797984-20-3

Cat. No.: VC4935945

Molecular Formula: C16H16N2O3S2

Molecular Weight: 348.44

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide - 1797984-20-3

Specification

CAS No. 1797984-20-3
Molecular Formula C16H16N2O3S2
Molecular Weight 348.44
IUPAC Name 3,5-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C16H16N2O3S2/c1-11-16(12(2)21-18-11)23(19,20)17-9-13-5-3-4-6-15(13)14-7-8-22-10-14/h3-8,10,17H,9H2,1-2H3
Standard InChI Key IFYWVGKNZVTYAD-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

3,5-Dimethyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-4-sulfonamide is characterized by the molecular formula C₁₆H₁₆N₂O₃S₂ and a molecular weight of 348.44 g/mol. The IUPAC name reflects its substituents: a 3,5-dimethylisoxazole core linked to a sulfonamide group, which is further bonded to a benzyl moiety substituted with a thiophen-3-yl group. Key structural data include:

PropertyValue
CAS Number1797984-20-3
Molecular FormulaC₁₆H₁₆N₂O₃S₂
Molecular Weight348.44 g/mol
SMILES NotationCC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Topological Polar Surface Area97.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The isoxazole ring (a five-membered heterocycle with nitrogen and oxygen) and sulfonamide group (-SO₂NH-) are critical to its bioactivity, while the thiophene and benzyl groups enhance lipophilicity and target binding .

Spectral Characterization

  • ¹H NMR: Signals for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.0–7.5 ppm), and sulfonamide NH (δ ~8.0 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 348.44 confirms the molecular weight .

  • IR Spectroscopy: Stretching vibrations for S=O (1180–1250 cm⁻¹) and N-H (3300 cm⁻¹) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a multi-step protocol:

  • Isoxazole Core Formation: Cyclocondensation of diketones with hydroxylamine yields the 3,5-dimethylisoxazole scaffold.

  • Sulfochlorination: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at position 4.

  • Benzylamine Coupling: Reaction with 2-(thiophen-3-yl)benzylamine in dry acetonitrile, using pyridine as a base, forms the sulfonamide bond.

Key Reaction Conditions:

  • Temperature: 0–25°C for sulfochlorination.

  • Solvents: Anhydrous acetonitrile or DMF for coupling.

  • Yield: ~60–75% after purification via column chromatography.

Structural Analogues

Modifications to the benzyl or thiophene groups have been explored to enhance bioavailability. For example, replacing thiophene with pyridine improves water solubility but reduces antimicrobial potency .

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